molecular formula C22H25N3O4 B2420208 3-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 1334372-79-0

3-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2420208
CAS No.: 1334372-79-0
M. Wt: 395.459
InChI Key: LLRAAZVZKZHONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bio-Evaluation

  • Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide were synthesized. These compounds, including 3-acetyl-8-methoxy-2H-chromen-2-one, were evaluated for antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).

Antibacterial and Antioxidant Derivatives

  • Synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one 3 from 4-hydroxy coumarin led to the discovery of pyrazoles 4, 5 with significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa. These compounds also showed varying degrees of antioxidant activities (Al-ayed, 2011).

Efficient Synthesis for Derivatives

  • An efficient synthesis method was developed for 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives, offering advantages such as ease of handling, good yields, and simple purification. This research highlighted the potential for diverse applications in scientific research (Alizadeh & Ghanbaripour, 2014).

Aromatic Carbamates with Chromen-2-one Fragment

  • Synthesis of aromatic carbamates derivatives with a chromen-2-one fragment led to the discovery of compounds with potential for various scientific applications. The study involved condensation and oxidation processes to create derivatives with unique structural and functional properties (Velikorodov et al., 2014).

Synthesis of Benzothiophenes with Antitumor Activities

  • Cyanoacylation processes were used to create cyanoacetamide derivatives leading to the synthesis of 3-substituted 2-iminocoumarins and acrylamides. These derivatives exhibited promising antioxidant activities and were evaluated for antitumor activities (Bialy & Gouda, 2011).

Thiazolo[3,2]pyridines with Antimicrobial Activity

  • Condensation of 2-cyanomethyl-4-thiazolinone with 1,3-diphenyl-pyrazole-4-carboxaldehyde resulted in novel thiazolo[3,2]pyridine derivatives. These compounds were screened for antimicrobial activities, highlighting their potential in medical research applications (El-Emary et al., 2005).

Hydroxybenzaldehydes and Ethyl Cyanoacetate

  • A study on the Knoevenagel reaction between hydroxybenzaldehydes and ethyl cyanoacetate revealed the formation of substituted 2-imino-3-ethoxycarbonyl-2H-chromenes. This process highlighted the potential for creating diverse compounds with applications in various scientific fields (Yasuda & Midorikawa, 1966).

Synthesis of Pyrazolyl-Chromen-4H-Ones

  • The synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides was described, leading to the creation of compounds with antimicrobial and antioxidant activity. This research opens avenues for the development of new pharmaceutical agents (Hatzade et al., 2008).

Novel 1,3-Dicoumarinyl-5-Aryl-2-Pyrazolines

  • The synthesis of novel 1,3,5-trisubstituted 2-pyrazolines was achieved, demonstrating antioxidant and iron chelating activity. This study adds to the body of knowledge on the potential therapeutic applications of these compounds (Čačić et al., 2011).

Pyrazol-4-yl- and 2H-Chromene-Based Anilines

  • A new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines was synthesized, showing significant antibacterial and antifungal activity. These compounds could have applications in biological imaging due to their fluorescence properties (Banoji et al., 2022).

Docking Studies for Breast Cancer

  • Docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer revealed compounds with high activity against the MCF-7 cell line. These findings contribute to the development of potential cancer treatments (Abd El Ghani et al., 2022).

Anti-Cancerous Properties of Synthesized Chromene Compounds

  • Research on the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile led to the discovery of compounds with potential analgesic, anticonvulsant, and anti-inflammatory activities, contributing to cancer research (Abdelwahab & Fekry, 2022).

Thiazolidin-4-Ones Based on Chromen-4-Yl Acetic Acid

  • The design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid resulted in compounds with potential antibacterial activity. This study contributes to the field of medicinal chemistry (Čačić et al., 2009).

Chromen Derivative from Gracilaria Opuntia

  • The isolation of a highly oxygenated 2H-chromen derivative from Gracilaria opuntia showed antioxidative and anti-inflammatory properties. This research highlights the potential of natural compounds in pharmaceutical applications (Makkar & Chakraborty, 2018).

Antibacterial Effects of Synthesized 4-Hydroxy-Chromen-2-One Derivatives

  • The synthesis of new derivatives of 4-hydroxy-chromen-2-one demonstrated high levels of antibacterial activity. These findings are significant for the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Properties

IUPAC Name

3-[4-[(2-ethylimidazol-1-yl)methyl]piperidine-1-carbonyl]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-19-23-9-12-25(19)14-15-7-10-24(11-8-15)21(26)17-13-16-5-4-6-18(28-2)20(16)29-22(17)27/h4-6,9,12-13,15H,3,7-8,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRAAZVZKZHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.